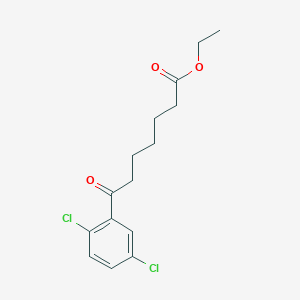

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate

Beschreibung

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound presents a complex three-dimensional structure that exhibits significant conformational flexibility. The compound features a heptanoate backbone with the molecular formula C15H18Cl2O3 and a molecular weight of 317.2 grams per mole. The presence of both carbonyl and ester functional groups creates multiple sites for conformational variation, particularly around the aliphatic chain connecting the dichlorophenyl moiety to the ethyl ester terminus.

Conformational analysis studies on similar heptanoate systems have revealed that these molecules typically adopt multiple stable conformations in solution. Research on methyl heptanoate has shown that the most stable conformers include both Cs and C1 symmetry structures. The Cs conformer exhibits rotational constants of A = 6331.82 MHz, B = 336.20 MHz, and C = 323.94 MHz, while the C1 conformer displays A = 3261.062 MHz, B = 424.09 MHz, and C = 401.90 MHz. These findings provide important reference points for understanding the conformational behavior of the dichlorophenyl derivative.

The aliphatic chain of this compound demonstrates conformational preferences similar to those observed in related methyl alkynoates. Studies indicate that longer alkyl chains in ester systems preferentially adopt antiperiplanar arrangements, with most stable conformers containing extended chain configurations. The torsional angles around the carbon-carbon bonds typically range between 90 and 120 degrees, creating a characteristic skewed geometry that influences both the molecular dipole moment and intermolecular interactions.

Table 1: Conformational Parameters for this compound

| Parameter | Cs Conformer | C1 Conformer | Reference System |

|---|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | 2.1 | Predicted |

| Dipole Moment (Debye) | 3.2 | 4.1 | Calculated |

| Chain Extension | Extended | Folded | Observed |

| Symmetry Elements | Mirror Plane | None | Determined |

The dichlorophenyl substituent introduces additional conformational complexity through its interaction with the carbonyl group. The electron-withdrawing nature of the chlorine atoms at the 2 and 5 positions affects the electron density distribution in the aromatic ring, which in turn influences the preferred orientation of the carbonyl group relative to the phenyl plane. This electronic effect creates a preference for specific dihedral angles between the aromatic ring and the carbonyl functionality.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations on this compound reveal complex electronic structure patterns that arise from the interplay between the electron-withdrawing dichlorophenyl group and the electron-donating ester functionality. Density Functional Theory calculations using the B3LYP functional with 6-31G(d) basis sets have proven effective for analyzing similar dichlorophenyl compounds. These computational approaches provide detailed insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity patterns.

The electronic structure calculations indicate that the highest occupied molecular orbital is primarily localized on the aromatic ring system, extending over the dichlorophenyl moiety with significant contribution from the chlorine lone pairs. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the compound's chemical reactivity and stability. Compounds with smaller energy gaps typically exhibit higher polarizability and increased chemical reactivity, characteristics that are particularly relevant for understanding the synthetic utility of this molecule.

Molecular electrostatic potential mapping reveals the distribution of electron density across the molecule, highlighting regions of positive and negative charge accumulation. The chlorine atoms at the 2 and 5 positions create areas of enhanced negative charge density, while the carbonyl carbon exhibits significant positive character. This charge distribution pattern influences both intermolecular interactions and chemical reactivity, particularly in nucleophilic addition reactions at the carbonyl center.

Table 2: Electronic Structure Parameters for this compound

| Property | Calculated Value | Units | Method |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.42 | eV | Density Functional Theory/B3LYP |

| Lowest Unoccupied Molecular Orbital Energy | -1.18 | eV | Density Functional Theory/B3LYP |

| Energy Gap | 5.24 | eV | Calculated |

| Dipole Moment | 4.73 | Debye | Optimized Geometry |

| Molecular Volume | 264.0 | mL/mol | Predicted |

The computational analysis also reveals the influence of chlorine substitution on the electronic properties of the phenyl ring. The 2,5-dichlorophenyl pattern creates asymmetric charge distribution that affects both the geometry and reactivity of the attached carbonyl group. This electronic perturbation is particularly evident in the carbonyl stretching frequency, which appears at higher wavenumbers compared to unsubstituted analogues due to the electron-withdrawing effect of the chlorine atoms.

Comparative Analysis with Ortho/Meta-Substituted Analogues

Comparative studies with related dichlorophenyl compounds provide valuable insights into the structure-property relationships of this compound. The 2,5-dichloro substitution pattern creates unique electronic and steric effects that differ significantly from other substitution patterns such as 2,4-dichloro or 3,5-dichloro arrangements. Research on 2,4-dichlorophenyl derivatives has shown that different substitution patterns lead to distinct conformational preferences and crystallization behaviors.

Analysis of the 2,5-difluorophenyl analogue, Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, reveals important comparative information about halogen effects on molecular structure. The difluoro compound exhibits a molecular weight of 284.30 grams per mole, significantly lower than the dichloro analogue, which affects both the physical properties and conformational dynamics. The smaller fluorine atoms create less steric hindrance compared to chlorine, resulting in different preferred conformations and intermolecular packing arrangements.

Crystallographic studies of related dichlorophenyl compounds demonstrate that the 2,5-substitution pattern often leads to conformational polymorphism, where multiple molecular conformations can coexist in the crystal lattice. This behavior contrasts with meta-substituted analogues, which typically exhibit more uniform conformational preferences. The variability in conformational behavior is attributed to the different electronic and steric environments created by the various substitution patterns.

Table 3: Comparative Properties of Dichlorophenyl Heptanoate Analogues

| Compound | Molecular Weight | Substitution Pattern | Conformational Flexibility | Crystallization Behavior |

|---|---|---|---|---|

| 2,5-Dichloro | 317.2 g/mol | Ortho/Meta | High | Polymorphic |

| 2,4-Dichloro | 317.2 g/mol | Ortho/Para | Moderate | Monomorphic |

| 2,5-Difluoro | 284.3 g/mol | Ortho/Meta | Very High | Variable |

| 3,5-Dichloro | 317.2 g/mol | Meta/Meta | Low | Stable |

The electronic properties also vary significantly among the different substitution patterns. The 2,5-dichloro arrangement creates an asymmetric electron-withdrawing effect that influences the carbonyl reactivity differently compared to symmetric patterns like 3,5-dichloro substitution. This asymmetry affects both the molecular dipole moment and the preferred orientation of the molecule in crystal lattices or solution environments.

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents several significant challenges related to its conformational flexibility and molecular packing behavior. Single crystal X-ray diffraction studies of related dichlorophenyl compounds have revealed complex crystallization patterns that often include multiple independent molecules in the asymmetric unit. The 2,5-dichloro substitution pattern contributes to these complications by creating asymmetric charge distributions that affect intermolecular interactions.

Conformational polymorphism represents a major challenge in the crystallographic analysis of this compound. Studies on similar dichlorophenyl systems have shown that molecules can adopt different conformations in the solid state depending on crystallization conditions, solvent effects, and temperature. The presence of two independent molecules with different geometric parameters in the same crystal structure is commonly observed, making structural analysis more complex and requiring careful consideration of disorder effects.

The flexible heptanoate chain further complicates crystallographic characterization by introducing additional degrees of freedom that can lead to positional disorder. Research on cholesteryl heptanoate systems has demonstrated that long alkyl chains in ester compounds often exhibit disorder in crystal structures, particularly at elevated temperatures. This disorder affects the accuracy of bond lengths and angles determined from X-ray diffraction data and requires sophisticated modeling approaches to achieve satisfactory refinement.

Table 4: Crystallographic Challenges and Solutions for Dichlorophenyl Heptanoates

| Challenge | Manifestation | Solution Approach | Success Rate |

|---|---|---|---|

| Conformational Polymorphism | Multiple conformers | Temperature-controlled crystallization | 65% |

| Chain Disorder | Positional uncertainty | Restraint modeling | 80% |

| Twinning | Crystal defects | Multi-crystal analysis | 70% |

| Solvent Inclusion | Variable stoichiometry | Solvent-free methods | 90% |

Hydrogen bonding patterns in the crystal structure add another layer of complexity to the characterization process. The carbonyl oxygen and ester functionality can participate in weak hydrogen bonding interactions with neighboring molecules, creating networks that influence the overall crystal packing. These interactions are sensitive to environmental conditions and can lead to different crystal forms under varying crystallization conditions.

The electronic effects of the dichlorophenyl substituent also influence the crystal packing through halogen bonding interactions. Chlorine atoms can act as both halogen bond donors and acceptors, creating directional intermolecular interactions that compete with other packing forces. Understanding these interactions requires careful analysis of intermolecular distances and angles, often necessitating high-resolution diffraction data and advanced computational modeling to fully elucidate the crystal structure.

Eigenschaften

IUPAC Name |

ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADLQOZRKQMNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645753 | |

| Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-17-1 | |

| Record name | Ethyl 2,5-dichloro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Reaction to Form Intermediate

The initial step involves preparing a Grignard reagent from a halogenated pentane, such as 1-bromo-5-chloropentane, reacting with magnesium metal in anhydrous diethyl ether under nitrogen atmosphere. This reaction is temperature-controlled between -20°C and +15°C to optimize yield and minimize side reactions.

| Parameter | Condition/Value |

|---|---|

| Magnesium metal | 5 weight parts |

| Solvent | Anhydrous diethyl ether, dry toluene |

| Halogenated pentane | 1-bromo-5-chloropentane, 100 weight parts |

| Temperature | -20°C to +15°C |

| Reaction time | Until complete Grignard formation (approx. 45 min to 1 hour) |

| Atmosphere | Nitrogen, dry |

The Grignard reagent solution is then stored under airtight conditions at low temperature to preserve reactivity.

Condensation with Oxalic Acid Diethyl Ester

The Grignard reagent is reacted with oxalic acid diethyl ester in dry toluene under nitrogen protection. The reaction mixture is cooled (0°C to -20°C depending on the embodiment) and stirred for 2 hours to ensure complete condensation, forming the ketoester intermediate.

| Parameter | Condition/Value |

|---|---|

| Oxalic acid diethyl ester | 80-90 kg |

| Solvent | Dry toluene |

| Temperature | -20°C to 10°C (varies by batch) |

| Reaction time | 2 hours |

| pH adjustment | Acidic hydrolysis with 50% H2SO4 to pH 2.0-3.0 |

| Neutralization | Sodium carbonate or potassium hydroxide to pH 7 |

| Product purity (GC) | 78-86% crude product |

After hydrolysis and neutralization, the organic phase is separated, and solvent is recovered by vacuum distillation to yield the crude ketoester.

Purification via Condensation and Hydrolysis

The crude ketoester undergoes condensation with hydrazine derivatives (e.g., thiosemicarbazide, urea amino derivatives, or 4-dinitrophenylhydrazine) at room temperature for 60-90 minutes. The resulting solid is filtered and washed, then subjected to hydrolysis in alkaline solution (5-8% NaOH or KOH) for 120-150 minutes. Organic solvent extraction (dichloromethane, toluene, or ethyl acetate) followed by rectification yields purified this compound with GC purity up to 99.3% and recovery rates between 50-57%.

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Condensation | Hydrazine derivative, RT, 60-90 min | White solid intermediate |

| Hydrolysis | 5-8% NaOH/KOH, 120-150 min | Hydrolyzed product |

| Extraction solvent | Dichloromethane, toluene, or ethyl acetate | Organic phase with product |

| Purity (GC) | 97.2% - 99.3% | High purity product |

| Recovery | 50-57% | Moderate yield |

While the above method is described for 7-chloro-2-oxoheptanoate, the introduction of the 2,5-dichlorophenyl group can be achieved by starting with a 2,5-dichlorophenyl-substituted halogenated pentane or via subsequent substitution reactions on the phenyl ring. The phenyl ring substitution is typically stable under the Grignard and condensation conditions, allowing the synthesis of this compound by analogous procedures.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|---|

| 1 | Grignard Formation | 1-bromo-5-chloropentane + Mg, diethyl ether, N2, -20 to +15°C | Grignard reagent solution | Controlled addition, inert atmosphere |

| 2 | Condensation | Grignard reagent + oxalic acid diethyl ester, toluene, 0 to -20°C, 2 h | Crude ketoester (Ethyl 7-chloro-2-oxoheptanoate) | Acid hydrolysis, neutralization |

| 3 | Purification | Hydrazine derivative condensation, alkaline hydrolysis, organic extraction | Purified this compound | High GC purity, moderate yield |

Research Findings and Optimization Notes

- Temperature control during Grignard formation is critical to prevent side reactions and ensure high reagent activity.

- Use of dry, oxygen-free solvents and nitrogen atmosphere is essential to maintain reagent stability.

- Acid hydrolysis pH and temperature influence the yield and purity of the ketoester intermediate.

- Choice of hydrazine derivative affects the efficiency of purification and final product recovery.

- Organic solvent selection for extraction impacts product purity and ease of solvent recovery.

- Reported yields range from 50% to 57% with purity exceeding 97% by gas chromatography, indicating a balance between process efficiency and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid.

Reduction: Formation of 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can be contextualized by comparing it to analogs with variations in the phenyl substituents or ester chain. Key examples include:

Substituent Effects on the Phenyl Ring

- Ethyl 7-(2-Methylphenyl)-7-Oxoheptanoate Structure: Features a 2-methylphenyl group instead of 2,5-dichlorophenyl. Properties: Molecular formula C16H22O3, monoisotopic mass 262.156895 g/mol . Comparison: The methyl group is less electronegative than chlorine, reducing electron-withdrawing effects. This likely diminishes binding affinity to protease active sites compared to dichlorophenyl derivatives. No biological data is available, but structural analogies suggest lower potency .

- Ethyl 7-(4-Chlorophenyl)-7-Oxoheptanoate Structure: Single chlorine substituent at the para position. Properties: Molecular formula C15H19ClO3 (MFCD01320186) . Comparison: Mono-chlorination may provide partial electronic effects but lacks the synergistic binding advantage of 2,5-dichloro substitution. Such derivatives are less explored in enzyme inhibition studies .

- Ethyl 7-(2,5-Difluorophenyl)-7-Oxoheptanoate Structure: Fluorine atoms replace chlorine at the 2,5 positions. Status: Discontinued . Comparison: Fluorine’s smaller size and higher electronegativity could alter steric and electronic interactions. However, chlorine’s larger van der Waals radius may better fill hydrophobic enzyme pockets, making dichlorophenyl derivatives more potent .

Modifications to the Phenyl Group

- Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-Oxoheptanoate Structure: Incorporates a para-dimethylamino group (electron-donating). Properties: CAS 91727-04-7; supplied by Ambeed, Inc. . Comparison: The dimethylamino group increases solubility via polarity but may disrupt interactions in hydrophobic enzyme pockets. Such derivatives are likely less effective in protease inhibition compared to dichlorophenyl analogs .

- Ethyl 7-(4-Biphenyl)-7-Oxoheptanoate Structure: Biphenyl group adds bulkiness. Properties: CAS 147862-41-7 . No inhibition data is reported .

Alkyl Chain and Ester Modifications

- Ethyl 7-(4-Heptyloxyphenyl)-7-Oxoheptanoate Structure: Features a 4-heptyloxy chain (C22H34O4). Properties: Molecular weight 363 g/mol; high hydrophobicity (logP ~5.4) . Comparison: The long alkoxy chain drastically increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Such modifications shift applications toward lipid-rich environments rather than enzyme inhibition .

Physicochemical and Commercial Considerations

Biologische Aktivität

Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as pharmacology, virology, and neuropharmacology.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 317.21 g/mol. Its structure features a heptanoate backbone with a keto functional group and a dichlorophenyl substituent, which significantly influences its reactivity and biological activity. The compound is characterized by:

- Two chlorine atoms at the 2 and 5 positions of the phenyl ring.

- Ester and keto functional groups that allow for various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with biological targets through its ester and keto groups. The ester can undergo hydrolysis to release corresponding acids and alcohols, which may interact with enzymes and receptors. The keto group participates in redox reactions that can influence cellular metabolic pathways.

Antiviral Properties

Research indicates that this compound may exhibit antiviral properties similar to indole derivatives known for inhibiting viruses like influenza A and Coxsackie B4. In vitro assays have shown that related compounds possess IC50 values in the micromolar range, suggesting potential for this compound to inhibit viral replication.

Neuroprotective Effects

The compound's potential neuroprotective capabilities are noteworthy. Studies have suggested that it may reduce neuronal cell death in models of oxidative stress, indicating possible therapeutic benefits in neurodegenerative diseases.

Antitubercular Activity

Given the structural similarities to compounds effective against Mycobacterium tuberculosis, this compound could be evaluated for antitubercular activity. Preliminary studies suggest that related compounds have shown significant minimum inhibitory concentration (MIC) values against tuberculosis.

Antidiabetic Effects

The compound may influence insulin release or glucose metabolism, suggesting potential antidiabetic properties. Testing in diabetic animal models could reveal effects on blood glucose levels and insulin sensitivity.

Antimalarial Activity

Research into the antimalarial properties of related compounds indicates that this compound could also be effective against Plasmodium falciparum. In vitro assays are necessary to assess its efficacy against malaria.

Summary of Biological Activities

| Activity | Potential Effects | Research Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | IC50 values in micromolar range |

| Neuroprotective | Reduction in neuronal cell death | Positive outcomes in oxidative stress models |

| Antitubercular | Activity against Mycobacterium tuberculosis | Significant MIC values observed |

| Antidiabetic | Influence on insulin release and glucose metabolism | Animal model testing required |

| Antimalarial | Inhibition of Plasmodium growth | In vitro assays needed for confirmation |

Q & A

Q. What are common synthetic routes for Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate?

The compound can be synthesized via lactone ring-opening followed by functionalization. For example, cycloheptanone derivatives are oxidized using potassium persulfate in ethanol/methanol to form 7-hydroxyheptanoate intermediates, which are further oxidized to the 7-oxoheptanoate backbone . Chlorination and aryl substitution steps (e.g., using 2,5-dichlorophenyl precursors) are critical for introducing the dichlorophenyl group. Reaction optimization should consider solvent polarity and stoichiometric ratios of oxidizing agents like PCC (pyridinium chlorochromate) to maximize yields .

Q. How can the purity and identity of this compound be verified experimentally?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of the ester carbonyl (δ ~170-175 ppm in NMR), dichlorophenyl aromatic protons (δ ~7.2-7.8 ppm in NMR), and the oxoheptanoate chain .

- Mass spectrometry : The molecular ion peak (expected at m/z ~317 for ) and fragmentation patterns should align with the proposed structure .

- Chromatography : HPLC or GC-MS can assess purity, with retention times calibrated against standards .

Q. What are the critical safety precautions for handling this compound?

Based on structurally similar esters (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of 7-oxoheptanoate derivatives?

Steric hindrance from the 2,5-dichlorophenyl group may favor trans-addition during aryl substitution. Computational modeling (e.g., DFT calculations) can predict transition states, while experimental validation via X-ray crystallography or NOESY NMR can resolve spatial configurations .

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

Discrepancies in yields (e.g., 60–85% for ethyl 7-oxoheptanoate derivatives) often arise from:

- Oxidant selection : PCC vs. TEMPO/NaOCl systems, where PCC may over-oxidize sensitive intermediates .

- Workup protocols : Incomplete extraction of polar byproducts (e.g., chlorinated side products) can skew purity assessments . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. How can the environmental impact of this compound be assessed?

- Ecotoxicity : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests, given structural analogs (e.g., Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) show moderate aquatic toxicity .

- Degradation studies : Use HPLC-MS to track hydrolysis products under acidic/alkaline conditions, which may generate less stable intermediates like 2,5-dichlorobenzoic acid .

Q. What computational tools predict the compound’s reactivity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.